molecular formula C26H24Cl2N2O2S B4313353 2-[4-(2,4-DICHLOROPHENYL)-2,5-DIOXO-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-3-YL CYANIDE

2-[4-(2,4-DICHLOROPHENYL)-2,5-DIOXO-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-3-YL CYANIDE

Cat. No.: B4313353
M. Wt: 499.5 g/mol
InChI Key: XQPYNKWVTNMMDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2,4-DICHLOROPHENYL)-2,5-DIOXO-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-3-YL CYANIDE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,4-DICHLOROPHENYL)-2,5-DIOXO-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-3-YL CYANIDE involves multiple steps, including the formation of the quinoline and thiophene rings, followed by the introduction of the cyanide group. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, would be essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,4-DICHLOROPHENYL)-2,5-DIOXO-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-3-YL CYANIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and the oxidizing agents used.

    Reduction: Reduction reactions can lead to the formation of different derivatives by adding hydrogen atoms to the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate or hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce quinoline derivatives, while reduction reactions may yield different hexahydroquinoline derivatives.

Scientific Research Applications

2-[4-(2,4-DICHLOROPHENYL)-2,5-DIOXO-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-3-YL CYANIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(2,4-DICHLOROPHENYL)-2,5-DIOXO-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 2-[4-(2,4-DICHLOROPHENYL)-2,5-DIOXO-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-3-YL CYANIDE apart from similar compounds is its unique combination of functional groups and its potential for diverse applications in various fields of research. Its complex structure allows for a wide range of chemical modifications, making it a versatile compound for scientific studies.

Properties

IUPAC Name

2-[4-(2,4-dichlorophenyl)-2,5-dioxo-4,6,7,8-tetrahydro-3H-quinolin-1-yl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24Cl2N2O2S/c27-15-10-11-16(20(28)12-15)18-13-24(32)30(21-7-5-8-22(31)25(18)21)26-19(14-29)17-6-3-1-2-4-9-23(17)33-26/h10-12,18H,1-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPYNKWVTNMMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=C(CC1)C(=C(S2)N3C4=C(C(CC3=O)C5=C(C=C(C=C5)Cl)Cl)C(=O)CCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(2,4-DICHLOROPHENYL)-2,5-DIOXO-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-3-YL CYANIDE
Reactant of Route 2
2-[4-(2,4-DICHLOROPHENYL)-2,5-DIOXO-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-3-YL CYANIDE
Reactant of Route 3
2-[4-(2,4-DICHLOROPHENYL)-2,5-DIOXO-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-3-YL CYANIDE
Reactant of Route 4
2-[4-(2,4-DICHLOROPHENYL)-2,5-DIOXO-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-3-YL CYANIDE
Reactant of Route 5
2-[4-(2,4-DICHLOROPHENYL)-2,5-DIOXO-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-3-YL CYANIDE
Reactant of Route 6
Reactant of Route 6
2-[4-(2,4-DICHLOROPHENYL)-2,5-DIOXO-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-3-YL CYANIDE

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